molecular formula C9H11BrClNS B14767140 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine

Cat. No.: B14767140
M. Wt: 280.61 g/mol
InChI Key: OXIRSJXJVNEGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a thiophene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)pyrrolidine is unique due to the specific combination of the thiophene and pyrrolidine rings, along with the bromine and chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11BrClNS

Molecular Weight

280.61 g/mol

IUPAC Name

1-[(4-bromo-5-chlorothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H11BrClNS/c10-8-5-7(13-9(8)11)6-12-3-1-2-4-12/h5H,1-4,6H2

InChI Key

OXIRSJXJVNEGCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(S2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.